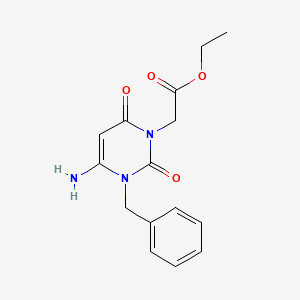

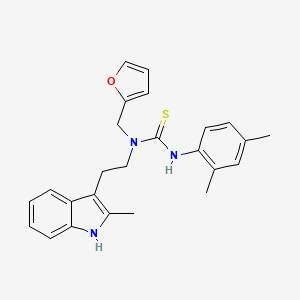

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

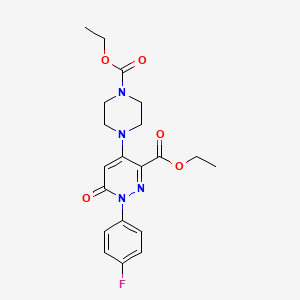

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Docking Studies and Crystal Structure Analysis

The compound has been involved in docking studies and crystal structure analysis to understand its orientation and interaction within enzyme active sites. This is crucial in the development of inhibitors for specific enzymes like cyclooxygenase-2, an important target in drug development for inflammatory conditions (Al-Hourani et al., 2015).

Corrosion Inhibition

Oxadiazole derivatives, like the one , have demonstrated effectiveness as corrosion inhibitors. They are particularly useful in protecting metals like mild steel in acidic environments, which has implications for industrial applications (Ammal et al., 2018).

Potent 5-HT(1B/1D) Antagonists

Such compounds have been synthesized and evaluated as potent and selective antagonists for the 5-HT(1B/1D) receptors. This is significant in pharmacological research, especially in the study of serotonin-related disorders (Liao et al., 2000).

Antimicrobial and Antitubercular Agents

Oxadiazole derivatives, including those similar to the compound , have shown potential as antimicrobial and antitubercular agents. This is particularly important in the context of increasing antibiotic resistance and the need for new therapeutic options (Shingare et al., 2022).

Thermodynamic Properties in Corrosion Inhibition

The compound's thermodynamic properties have been studied to understand its behavior as a corrosion inhibitor. This includes assessments of its adsorption characteristics and inhibition efficiency, which are vital for its application in protecting metals (Bouklah et al., 2006).

Anti-HIV Activity

Research into oxadiazole derivatives has also extended into their potential anti-HIV activity. This includes the synthesis and evaluation of these compounds for their ability to inhibit HIV replication, an important area of research in antiviral drug development (Syed et al., 2011).

Computational and Pharmacological Evaluation

The compound and its derivatives have been the subject of computational and pharmacological evaluations for various actions like toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach helps in understanding the potential therapeutic applications of these compounds (Faheem, 2018).

Antibacterial Activity Against Plant Pathogens

Some oxadiazole derivatives have shown promising antibacterial activities against plant pathogens like rice bacterial leaf blight. This suggests potential agricultural applications in managing plant diseases (Shi et al., 2015).

Propiedades

IUPAC Name |

5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5S/c1-3-25-13-6-4-12(5-7-13)18-20-17(26-21-18)11-27(22,23)14-8-9-16(24-2)15(19)10-14/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMCHQPPWWNXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)

![N-(4-carbamoylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2652880.png)

![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)

![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)